Cinnamoylglycine

Overview

Description

Synthesis Analysis

The asymmetric synthesis of enantiomerically pure trans-cinnamoylglycine can be achieved through reactions of cinnamyl halides with Ni(II)-complexes of the chiral Schiff base of glycine, using readily available reagents and solvents. This method is praised for its simplicity and high stereochemical outcome, making it synthetically attractive for preparing the target amino acids on multi-gram scales (Qiu et al., 2000). Another approach involves the use of N-hydroxysuccinimide in a simple and fast method for the synthesis of N-acylglycines of the benzoyl- and cinnamyl type, showcasing the method's efficiency and the characteristics of some new benzoylglycines (Van Brussel & Sumere, 2010).

Scientific Research Applications

Intermediate in Chemical Synthesis : Cinnamoylglycine is used as an intermediate in synthesizing 5-substituted-1,2,4-oxadiazole-3-carboxylates, which are important in heterocyclic chemistry (Kmetič & Stanovnik, 1997).

Biomarker in Medical Diagnosis : It has been identified as a metabolite to improve the discrimination of Onchocerca volvulus infections, which can be significant in diagnosing certain diseases (Wewer et al., 2021).

Gut Microbial Metabolism and Health : this compound is associated with gut bacterial metabolism and is linked to physical function in older adults, suggesting a role in metabolic health and aging (Lustgarten et al., 2014).

Inhibitor in Biochemical Processes : Cinnamic acid and its derivatives, including this compound, can inhibit the formation of advanced glycation end products (AGEs), which are significant in preventing diabetic complications (Adisakwattana et al., 2012).

Inhibition of Peptide Hormone Maturation : It acts as an inhibitor or inactivator of peptidylglycine α-hydroxylating monooxygenase, involved in the maturation of β-amidated peptide hormones (McIntyre et al., 2016).

Potential Biomarker for Health Conditions : It has been identified as a potential biomarker for gut microbiome health and lean mass percentage, indicating its utility in health assessments (Shomorony et al., 2020).

Biomarker for Formaldehyde Exposure : this compound might represent a potential biomarker for formaldehyde exposure, important in environmental health studies (Zhang et al., 2014).

Influence on Plant Growth : Cinnamic acid affects root growth in plants, with implications for agricultural and botanical research (Salvador et al., 2013).

Metabolism in Humans : When administered to humans, cinnamic acid is metabolized and excreted in the urine, providing insights into metabolic processes and liver function (Snapper et al., 1940; Saltzman & Caraway, 1953).

Asymmetric Synthesis in Chemistry : this compound is used in the asymmetric synthesis of enantiomerically pure trans-cinnamylglycine and trans-cinnamyl-α-alanine, highlighting its role in organic synthesis (Qiu et al., 2000).

Mechanism of Action

Target of Action

Cinnamoylglycine is a glycine conjugate of cinnamic acid and is known as a urinary metabolite in humans . It is used as a potential urinary biomarker It is suggested that this compound might interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Mode of Action

It is suggested that it interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction could potentially disrupt the integrity of the cell wall and membrane, leading to the inhibition of fungal growth.

Biochemical Pathways

This compound is known as an N-acyl glycine metabolite of cinnamic acid. It allows the transport and elimination of phenylpropanoic acids, a pathway probably similar to the elimination of toluene or benzoic acid as hippuric acid . This suggests that this compound might play a role in the metabolism and excretion of certain compounds in the body.

Pharmacokinetics

It is known as a urinary metabolite, suggesting that it is excreted in the urine .

Result of Action

It is suggested that this compound might inhibit the growth of certain fungi by interacting with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Action Environment

The action of this compound might be influenced by various environmental factors. For instance, it has been suggested that this compound can increase in portal blood in high-fat diet treatment . This suggests that dietary factors might influence the levels and potentially the action of this compound in the body.

properties

IUPAC Name |

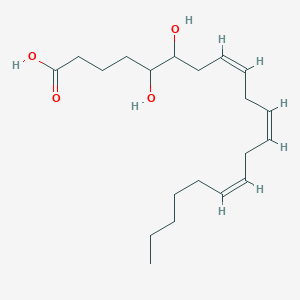

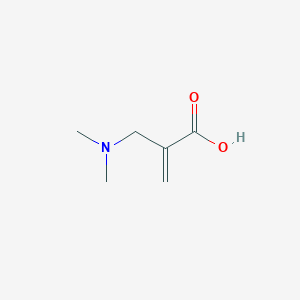

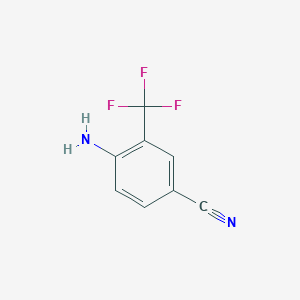

2-[[(E)-3-phenylprop-2-enoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAADMLWHGMUGQL-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinnamoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

16534-24-0 | |

| Record name | Cinnamoylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(CINNAMOYL)GLYCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinnamoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the connection between cinnamoylglycine and the gut microbiome?

A1: this compound is a microbial metabolite, meaning it's produced by the gut microbiota as they break down dietary compounds. Specifically, it's a byproduct of cinnamic acid metabolism, which is found in various plant-based foods. [, , , , , ]

Q2: How does this compound relate to gut microbiome diversity?

A2: Research suggests that higher serum levels of this compound are associated with greater gut microbiome alpha diversity. [] Alpha diversity refers to the variety of different bacterial species present in the gut.

Q3: Can this compound levels be used to assess gut health?

A3: While more research is needed, some studies suggest that this compound, alongside other metabolites, could potentially serve as a biomarker for gut microbiome health. [] Changes in its levels might indicate shifts in microbial composition and function, potentially linked to health or disease states.

Q4: Have alterations in this compound levels been linked to specific health conditions?

A4: Yes, studies have observed associations between altered this compound levels and various conditions, including:

- Type 2 Diabetes: Higher serum levels of this compound are linked to a lower risk of developing type 2 diabetes. []

- Muscle Function: Some studies found a link between lower this compound levels and reduced handgrip strength in older adults, potentially suggesting a role in muscle health. [, ]

- Colonization Resistance: this compound levels decreased in mice treated with antibiotics that disrupt colonization resistance, suggesting it could be a potential biomarker for this process. [, ]

Q5: How is this compound metabolized in the body?

A5: this compound is formed when cinnamic acid, obtained through diet, is metabolized by gut bacteria. After absorption, it is primarily cleared from the body through renal tubular secretion. [, , , ]

Q6: Can this compound clearance be used as a marker of kidney function?

A6: Research suggests that this compound clearance, alongside other secretory solutes, could potentially serve as a marker for assessing kidney function, particularly proximal tubular secretion. [, , , ] Reduced clearance has been associated with CKD progression.

Q7: Is this compound clearance affected by factors other than kidney function?

A7: Yes, studies indicate that factors like age, sex, and certain health conditions, including HIV infection, can influence this compound clearance. [, ]

Q8: How does diet influence this compound levels?

A8: As this compound is a byproduct of cinnamic acid metabolism, its levels are influenced by the consumption of foods rich in this compound. This includes foods like coffee, tea, chocolate, and certain fruits and vegetables. [, , ]

Q9: Does a high red meat diet impact this compound levels?

A9: Research suggests that a high red meat diet might lead to alterations in this compound levels, possibly due to changes in the gut microbiome composition. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)